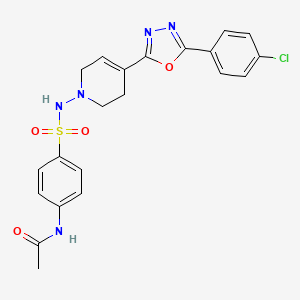

Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)-

Description

1,3,4-Oxadiazole

This heterocycle contributes to:

Sulfonamide

The -SO$$_2$$NH- bridge:

4-Chlorophenyl

- Electrophilic substitution : The chlorine atom directs further reactions to the meta position.

- Lipophilicity : Enhances membrane permeability, critical for bioactive molecules.

Table 1: Key Functional Group Properties

Tautomeric Forms and Stereochemical Considerations

Tautomerism

The 1,3,4-oxadiazole ring exhibits prototropic tautomerism under acidic or basic conditions:

$$

\text{O} = \text{C}-\text{N} \leftrightarrow \text{HO}-\text{C} = \text{N}

$$

This equilibrium impacts electronic distribution and binding affinity.

Stereochemistry

- Dihydropyridine ring : The non-planar structure introduces chair-like conformations , but no chiral centers exist due to symmetry.

- Sulfonamide bridge : Free rotation around the S-N bond allows multiple conformers, though steric hindrance from adjacent groups may restrict mobility.

- Oxadiazole substituent : The 4-chlorophenyl group lies in the same plane as the heterocycle due to conjugation, eliminating stereoisomerism at this site.

Table 2: Tautomeric and Conformational Analysis

| Feature | Tautomeric Forms | Stereochemical Outcome |

|---|---|---|

| 1,3,4-Oxadiazole | Prototropic shifts | Altered electron density |

| Dihydropyridine | Chair conformers | No enantiomers |

| Sulfonamide | Rotamers | Variable binding modes |

Properties

CAS No. |

160857-64-7 |

|---|---|

Molecular Formula |

C21H20ClN5O4S |

Molecular Weight |

473.9 g/mol |

IUPAC Name |

N-[4-[[4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,6-dihydro-2H-pyridin-1-yl]sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C21H20ClN5O4S/c1-14(28)23-18-6-8-19(9-7-18)32(29,30)26-27-12-10-16(11-13-27)21-25-24-20(31-21)15-2-4-17(22)5-3-15/h2-10,26H,11-13H2,1H3,(H,23,28) |

InChI Key |

KUBAWDKHYOSDOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C3=NN=C(O3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- typically involves multiple steps, starting from readily available precursors. One common method includes the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different reduced products.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the oxadiazole ring, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its role in developing new therapeutic agents targeting specific diseases.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation .

Comparison with Similar Compounds

Sulfonamide Variations

- Norsulfazole Sodium: The sulfonamide-thiadiazole combination may favor ionic interactions in hydrophilic environments .

Heterocyclic Moieties

Chlorophenyl vs. Methyl Substituents

- The 4-chlorophenyl group in the target compound increases lipophilicity compared to methyl-substituted analogues, likely improving blood-brain barrier penetration .

Computational and Experimental Insights

For example:

- Hydrophobic Enclosure : The chlorophenyl and oxadiazole groups may create a hydrophobically enclosed environment, enhancing binding via van der Waals interactions .

- Hydrogen Bonding : The sulfonamide and acetamide groups could form neutral-neutral hydrogen bonds in enclosed regions, a feature correlated with high-affinity binding in Glide XP .

Biological Activity

Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)-) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological activities supported by various research findings.

Chemical Structure and Properties

The compound can be classified as an acetamide derivative featuring a 4-chlorophenyl group and a 1,3,4-oxadiazole moiety. The presence of these functional groups contributes to its diverse biological activities.

- Molecular Formula: C₁₈H₁₈ClN₅O₃S

- Molecular Weight: 403.88 g/mol

1. Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds often act by targeting key enzymes involved in cancer cell proliferation.

- Mechanism of Action: The oxadiazole derivatives have been shown to inhibit various enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer progression .

Table 1: Summary of Anticancer Studies Involving Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Oxadiazole Derivative A | MCF-7 | 10.5 | HDAC Inhibition |

| Oxadiazole Derivative B | HepG2 | 8.2 | Thymidylate Synthase Inhibition |

| Acetamide Derivative | A549 | 12.0 | Multi-targeted |

2. Antimicrobial Activity

The antimicrobial potential of acetamide derivatives has also been investigated. Studies suggest that these compounds can exhibit antibacterial and antifungal properties.

- Activity Spectrum: Acetamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Acetamide Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Acetamide A | Staphylococcus aureus | 32 µg/mL |

| Acetamide B | Escherichia coli | 16 µg/mL |

| Acetamide C | Candida albicans | 64 µg/mL |

3. Additional Pharmacological Activities

Beyond anticancer and antimicrobial effects, acetamide derivatives have shown promise in other therapeutic areas:

- Anti-inflammatory Activity: Some studies have indicated that these compounds may reduce inflammation markers in vitro.

- Antioxidant Properties: The presence of the oxadiazole moiety is associated with enhanced antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- In Vitro Assessment of Oxadiazole Derivatives:

- Molecular Docking Studies:

Q & A

Q. Characterization Tools :

- NMR : Confirm regiochemistry of the oxadiazole (C-2 proton at δ 8.5–9.0 ppm in ¹H NMR) and dihydropyridine protons (δ 2.5–3.5 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- FTIR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and acetamide C=O (~1680 cm⁻¹) .

Advanced: How can researchers optimize reaction yields when synthesizing the 1,3,4-oxadiazole moiety?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance cyclization efficiency .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or iodine to accelerate dehydrative cyclization.

- Temperature Control : Perform reactions under reflux (80–120°C) with microwave-assisted synthesis to reduce time (30–60 mins vs. 12–24 hrs conventionally) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.